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Compound of Interest

Compound Name: 3,4,5-Trichlorobenzaldehyde

Cat. No.: B1355452 Get Quote

This technical guide provides an in-depth analysis of the spectral data for 3,4,5-
trichlorobenzaldehyde, a key chemical intermediate in the synthesis of various

pharmaceuticals and specialty chemicals.[1] As experimental spectra for this specific molecule

are not readily available in public databases, this paper will present a detailed, predicted

spectral analysis based on established spectroscopic principles and data from analogous

compounds. This approach is designed to offer researchers and drug development

professionals a robust framework for the structural characterization of this and similar

polychlorinated aromatic aldehydes.

Introduction to Spectroscopic Characterization
The precise identification and purity assessment of organic compounds are foundational to all

aspects of chemical research and development. Spectroscopic techniques such as Nuclear

Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are

indispensable tools in this process. Each technique provides a unique piece of the structural

puzzle, and together they allow for the unambiguous determination of a molecule's constitution

and connectivity. In this guide, we will apply the principles of these techniques to predict and

interpret the spectral data for 3,4,5-trichlorobenzaldehyde.

Predicted Proton (¹H) NMR Spectroscopy
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Proton NMR spectroscopy provides information about the chemical environment of hydrogen

atoms in a molecule. The predicted ¹H NMR spectrum of 3,4,5-trichlorobenzaldehyde is

expected to be relatively simple due to the molecule's symmetry.

Methodology for Prediction: The chemical shifts of the aromatic protons are predicted based on

the additive effects of the electron-withdrawing chloro and aldehyde substituents on the

benzene ring. Data for benzaldehyde and various chlorobenzaldehydes are used as a

reference.

Predicted ¹H NMR Data:

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~9.9 - 10.1 Singlet 1H
Aldehydic proton (-

CHO)

~7.8 - 8.0 Singlet 2H
Aromatic protons (H-

2, H-6)

Interpretation: The aldehydic proton is expected to appear as a sharp singlet in the downfield

region of the spectrum (around 10 ppm) due to the strong deshielding effect of the carbonyl

group. The two aromatic protons at positions 2 and 6 are chemically equivalent and are

therefore expected to appear as a single singlet. The electron-withdrawing nature of the three

chlorine atoms and the aldehyde group will shift these protons downfield compared to

unsubstituted benzaldehyde.

Predicted Carbon-13 (¹³C) NMR Spectroscopy
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule.

The predicted ¹³C NMR spectrum of 3,4,5-trichlorobenzaldehyde will reflect the different

chemical environments of the carbon atoms.

Methodology for Prediction: The chemical shifts of the carbon atoms are predicted by

considering the substituent effects of the chlorine and aldehyde groups on the aromatic ring.

Known ¹³C NMR data for benzaldehyde and chlorinated benzene derivatives serve as the basis
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for these predictions. For instance, the ¹³C NMR data for 3-chlorobenzaldehyde provides a

useful comparison for the effect of a chlorine atom on the ring.[2]

Predicted ¹³C NMR Data:

Chemical Shift (δ) ppm Assignment

~190 - 192 C=O (Aldehyde)

~138 - 140 C-4

~135 - 137 C-1

~133 - 135 C-3, C-5

~130 - 132 C-2, C-6

Interpretation: The carbonyl carbon of the aldehyde group is expected to have the most

downfield chemical shift. The carbon atom attached to the aldehyde group (C-1) and the

carbon atoms bearing the chlorine atoms (C-3, C-4, C-5) will also be significantly deshielded.

Due to symmetry, the signals for C-3 and C-5, as well as C-2 and C-6, are expected to be

equivalent.

Molecular Structure and NMR Assignments

Caption: Molecular structure of 3,4,5-trichlorobenzaldehyde with atom numbering for NMR

assignments.

Predicted Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by

measuring the absorption of infrared radiation.

Methodology for Prediction: The predicted IR absorption frequencies are based on the

characteristic vibrational modes of aromatic aldehydes and organochlorine compounds.

Predicted IR Data:
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Wavenumber (cm⁻¹) Vibration Type Intensity

~3100 - 3000 Aromatic C-H stretch Medium

~2850, ~2750
Aldehyde C-H stretch (Fermi

doublet)
Weak to Medium

~1710 - 1690 C=O stretch (Aldehyde) Strong

~1600 - 1450 Aromatic C=C stretches Medium

~800 - 600 C-Cl stretch Strong

Interpretation: The most characteristic peak in the IR spectrum of 3,4,5-
trichlorobenzaldehyde is expected to be the strong carbonyl (C=O) stretch of the aldehyde

group. The presence of the aldehyde is further confirmed by the two weak C-H stretching

bands (Fermi doublet). The aromatic C-H and C=C stretching vibrations will also be present.

The strong absorptions in the lower wavenumber region will be indicative of the C-Cl bonds.

Predicted Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification.

Methodology for Prediction: The molecular ion peak is predicted based on the calculated

molecular weight of 3,4,5-trichlorobenzaldehyde. The isotopic pattern is predicted based on

the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl). The fragmentation pattern is

predicted based on the known fragmentation pathways of benzaldehyde derivatives.

Predicted Mass Spectrum Data:
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m/z Ion Comments

208, 210, 212, 214 [M]⁺

Molecular ion peak with

characteristic isotopic pattern

for three chlorine atoms.

207, 209, 211, 213 [M-H]⁺ Loss of a hydrogen atom.

180, 182, 184, 186 [M-CHO]⁺ Loss of the formyl radical.

145, 147, 149 [M-CHO-Cl]⁺
Subsequent loss of a chlorine

atom.

Interpretation: The mass spectrum will show a characteristic cluster of peaks for the molecular

ion due to the presence of three chlorine atoms. The relative intensities of these isotopic peaks

will be a key indicator of the number of chlorine atoms. The fragmentation pattern is expected

to involve the initial loss of a hydrogen atom or the formyl radical, followed by the sequential

loss of chlorine atoms.

Predicted Mass Spectrometry Fragmentation

[M]⁺˙
m/z 208, 210, 212, 214

[M-H]⁺
m/z 207, 209, 211, 213

-H•

[M-CHO]⁺
m/z 180, 182, 184, 186

-CHO•

[M-CHO-Cl]⁺
m/z 145, 147, 149

-Cl•

Click to download full resolution via product page

Caption: Predicted major fragmentation pathways for 3,4,5-trichlorobenzaldehyde in mass

spectrometry.
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Experimental Protocols
While experimental data for 3,4,5-trichlorobenzaldehyde is not provided here, the following

are standard protocols for acquiring the spectral data discussed.

NMR Spectroscopy Protocol:

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a

deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to

optimize the magnetic field homogeneity.

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. For ¹³C

NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and

improve sensitivity.

Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate

the signals.

IR Spectroscopy Protocol:

Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of

the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, for

Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly on

the ATR crystal.

Background Scan: Record a background spectrum of the empty sample compartment or the

clean ATR crystal.

Sample Scan: Record the spectrum of the sample.

Data Processing: The instrument software will automatically subtract the background

spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry Protocol (Electron Ionization - EI):
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Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe for solids or through a gas chromatograph (GC-MS).

Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to

induce ionization and fragmentation.

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a

mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity

versus m/z.

Conclusion
This guide has provided a comprehensive, albeit predicted, spectroscopic analysis of 3,4,5-
trichlorobenzaldehyde. By leveraging established principles and comparative data from

related compounds, we have been able to construct a detailed and scientifically sound

interpretation of its expected ¹H NMR, ¹³C NMR, IR, and MS spectra. This information serves

as a valuable resource for researchers in the fields of synthetic chemistry, drug discovery, and

materials science, enabling them to confidently identify and characterize this important

chemical building block.

References
Supporting Information for a chemical communication. (2014). Chem. Commun., 50, 2330–
2333.
Supplementary Information for a Royal Society of Chemistry public
3-Chlorobenzaldehyde(587-04-2) 13C NMR spectrum. (n.d.). ChemicalBook.
3,4,5-Trichlorobenzaldehyde(56961-76-3) 1H NMR. (n.d.). ChemicalBook.
56961-76-3|3,4,5-Trichlorobenzaldehyde|BLD Pharm. (n.d.).
3,4,5-trichlorobenzaldehyde (C7H3Cl3O). (n.d.). PubChemLite.
2,3,5-Trichlorobenzaldehyde(56961-75-2) 1H NMR spectrum. (n.d.). ChemicalBook.
3,4,5-Trichlorobenzaldehyde | C7H3Cl3O | CID 14118321. (n.d.). PubChem.
Benzaldehyde, 3-chloro-. (n.d.). NIST WebBook.
3,4,5-trichlorobenzaldehyde;CAS No. (n.d.). ChemShuttle.
2,4,5-Trichlorobenzaldehyde | C7H3Cl3O | CID 610194. (n.d.). PubChem.
3,4,5-Trichlorobenzaldehyde. (n.d.). LookChem.
Benzaldehyde, 3,4,6-trichloro-2-hydroxy | C7H3Cl3O2 | CID 528385. (n.d.). PubChem.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b1355452?utm_src=pdf-body
https://www.benchchem.com/product/b1355452?utm_src=pdf-body
https://www.benchchem.com/product/b1355452?utm_src=pdf-body
https://www.benchchem.com/product/b1355452?utm_src=pdf-body
https://www.benchchem.com/product/b1355452?utm_src=pdf-body
https://www.benchchem.com/product/b1355452?utm_src=pdf-body
https://www.benchchem.com/product/b1355452?utm_src=pdf-body
https://www.benchchem.com/product/b1355452?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1355452?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


AIST:Spectral Database for Organic Compounds,SDBS. (n.d.).
2,3,5-Trichlorobenzaldehyde - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.).
2,3,5-Trichlorobenzaldehyde - Optional[ATR-IR] - Spectrum - SpectraBase. (n.d.).
2,3,4-trichlorobenzaldehyde - Chemical Synthesis D
Benzene, 1-chloro-3-methyl- - the NIST WebBook. (n.d.).
Benzaldehyde, 3,4-dimethoxy- - the NIST WebBook. (n.d.).
3-Fluoroanisole | C7H7FO | CID 9975. (n.d.). PubChem - NIH.
CAS No. 526-73-8 - 1,2,3-Trimethylbenzene - AccuStandard. (n.d.).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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